Cas no 6639-43-6 (Triphenylacetonitrile)

Triphenylacetonitrile is a versatile organic compound characterized by its nitrile functional group attached to a triphenylmethyl moiety. This structure imparts stability and reactivity, making it valuable in synthetic chemistry as an intermediate for pharmaceuticals, agrochemicals, and specialty materials. Its high purity and consistent performance enhance its utility in nucleophilic substitution reactions, Grignard reactions, and as a precursor for heterocyclic compounds. The compound's robust aromatic system contributes to thermal and chemical resistance, ensuring reliability in demanding applications. Triphenylacetonitrile is commonly employed in research and industrial settings, where its well-defined properties support precise and reproducible synthetic outcomes.
Triphenylacetonitrile structure
Triphenylacetonitrile structure
Product Name:Triphenylacetonitrile
CAS No:6639-43-6
MF:C20H15N
MW:269.339804887772
CID:528744
Update Time:2026-04-29

Triphenylacetonitrile Chemical and Physical Properties

Names and Identifiers

    • 2,2,2-Triphenylacetonitrile
    • TRIPHENYLMETHYL CYANIDE
    • AC1L5EHG
    • AC1Q1HE7
    • CTK2F8853
    • cyanotriphenylmethane
    • NSC16078
    • SureCN1444134
    • triphenylacetonitrile
    • triphenylmethanecarbonitrile
    • trityl cyanide
    • alpha,alpha-Diphenylbenzeneacetonitrile
    • NSC 16078
    • Triphenylacetonitrile
    • Inchi: InChI=1S/C20H15N/c21-16-20(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H
    • InChI Key: IFLGNTXHZCYIJD-UHFFFAOYSA-N
    • SMILES: C1=CC=C(C=C1)C(C#N)(C2=CC=CC=C2)C3=CC=CC=C3

Computed Properties

  • Exact Mass: 269.12055
  • Monoisotopic Mass: 269.12
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 313
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2

Experimental Properties

  • Density: 1.109±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 129-130 ºC
  • Boiling Point: 392.1°Cat760mmHg
  • Flash Point: 197.8°C
  • Refractive Index: 1.609
  • Solubility: Insuluble (9.7E-6 g/L) (25 ºC),
  • PSA: 23.79
  • LogP: 4.54458

Triphenylacetonitrile Pricemore >>

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Additional information on Triphenylacetonitrile

Triphenylacetonitrile (CAS No. 6639-43-6): Applications and Recent Advancements in Chemical Biology and Medicinal Chemistry

Triphenylacetonitrile, with the chemical formula C18H15N, is a versatile organic compound widely recognized for its significant applications in synthetic chemistry, pharmaceutical research, and material science. Its molecular structure, featuring a central nitrile group flanked by three phenyl rings, imparts unique reactivity and makes it a valuable intermediate in the synthesis of various bioactive molecules. This introduction delves into the compound's properties, industrial significance, and its role in cutting-edge research, particularly in the realms of chemical biology and medicinal chemistry.

The chemical identity of Triphenylacetonitrile (CAS No. 6639-43-6) is characterized by its high aromaticity and the presence of a nitrile functional group, which serves as a crucial site for further functionalization. The compound exhibits moderate solubility in organic solvents such as dichloromethane, ethanol, and dimethyl sulfoxide (DMSO), facilitating its use in diverse chemical reactions. Its stability under standard conditions further enhances its utility as a building block in synthetic protocols.

In pharmaceutical research, Triphenylacetonitrile has found extensive applications as a precursor in the synthesis of heterocyclic compounds and pharmacophores. The nitrile group can be hydrolyzed to carboxylic acids or reduced to amides, while the phenyl rings provide opportunities for electronic tuning and interactions with biological targets. Recent studies have highlighted its role in developing small-molecule inhibitors targeting protein-protein interactions, which are increasingly recognized as key players in disease mechanisms.

One of the most compelling aspects of Triphenylacetonitrile is its utility in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction allows for the introduction of aryl groups at specific positions within the molecule, enabling the construction of complex structures with precise stereochemistry. Such capabilities are indispensable in medicinal chemistry, where molecular diversity is critical for optimizing drug-like properties.

The field of chemical biology has also leveraged Triphenylacetonitrile for developing probes and tools to study biological processes at the molecular level. For instance, derivatives of this compound have been used to label proteins and other biomolecules for imaging studies. The high photostability of the phenyl rings makes these probes suitable for long-term observations in cellular environments.

Recent advancements in computational chemistry have further expanded the applications of Triphenylacetonitrile. Molecular modeling studies have demonstrated its potential as a scaffold for designing drugs with improved pharmacokinetic profiles. By integrating machine learning algorithms with traditional synthetic methodologies, researchers can predict novel derivatives of this compound that exhibit enhanced binding affinity and selectivity towards therapeutic targets.

The industrial significance of CAS No. 6639-43-6 cannot be overstated. Its role as an intermediate in fine chemical synthesis ensures a steady demand across pharmaceutical and agrochemical industries. Manufacturers have optimized production processes to meet stringent quality standards, ensuring that researchers worldwide have access to high-purity material for their experiments.

The environmental impact of using Triphenylacetonitrile has also been a focus of recent research. Efforts to develop greener synthetic routes have led to innovations such as catalytic methods that reduce waste and energy consumption. These developments align with broader trends in sustainable chemistry, where minimizing environmental footprint is paramount.

In conclusion, Triphenylacetonitrile remains a cornerstone compound in modern chemical research. Its unique structural features and reactivity make it indispensable for synthesizing complex molecules with potential therapeutic applications. As research continues to uncover new ways to harness its capabilities, this compound will undoubtedly continue to play a pivotal role in advancing our understanding of biological systems and developing next-generation medicines.

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